molecular formula C7H9N5O2 B14760543 2,4,6-Trimethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1632-30-0

2,4,6-Trimethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B14760543
CAS No.: 1632-30-0
M. Wt: 195.18 g/mol
InChI Key: QENRIORRNMNJEU-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,4,6-trimethylpyrimidine-5-carboxylic acid with hydrazine hydrate, followed by cyclization with triethyl orthoformate. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2,4,6-Trimethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione has several scientific research applications:

Properties

CAS No.

1632-30-0

Molecular Formula

C7H9N5O2

Molecular Weight

195.18 g/mol

IUPAC Name

2,4,6-trimethyltriazolo[4,5-d]pyrimidine-5,7-dione

InChI

InChI=1S/C7H9N5O2/c1-10-5-4(8-12(3)9-5)6(13)11(2)7(10)14/h1-3H3

InChI Key

QENRIORRNMNJEU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NN(N=C2C(=O)N(C1=O)C)C

Origin of Product

United States

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